Cas no 1235348-67-0 (N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide)

N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide
- N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide
- VU0631828-1
- 1235348-67-0
- N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide
- AKOS024492658
- N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- F5033-8049
-
- Inchi: 1S/C25H29FN2O3/c26-22-9-5-4-8-21(22)23(29)28-14-10-19(11-15-28)18-27-24(30)25(12-16-31-17-13-25)20-6-2-1-3-7-20/h1-9,19H,10-18H2,(H,27,30)
- InChI Key: WFCLUPVCTAMGOQ-UHFFFAOYSA-N
- SMILES: O1CCC(C2=CC=CC=C2)(C(NCC2CCN(C(=O)C3=CC=CC=C3F)CC2)=O)CC1
Computed Properties
- Exact Mass: 424.21622095g/mol
- Monoisotopic Mass: 424.21622095g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 58.6Ų
N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5033-8049-20μmol |
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide |
1235348-67-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5033-8049-5mg |
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide |
1235348-67-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5033-8049-20mg |
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide |
1235348-67-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5033-8049-40mg |
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide |
1235348-67-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5033-8049-2μmol |
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide |
1235348-67-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5033-8049-10μmol |
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide |
1235348-67-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5033-8049-1mg |
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide |
1235348-67-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5033-8049-10mg |
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide |
1235348-67-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5033-8049-4mg |
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide |
1235348-67-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5033-8049-50mg |
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide |
1235348-67-0 | 50mg |
$160.0 | 2023-09-10 |
N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide Related Literature
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
Additional information on N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide
Introduction to N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide (CAS No: 1235348-67-0)
N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1235348-67-0, represents a fusion of advanced chemical synthesis and biological activity, making it a subject of intense research and development. The molecular structure of this compound incorporates several key features that contribute to its potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents.
The core structure of N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide is characterized by the presence of a piperidine ring, a fluorobenzoyl moiety, and a phenyloxane group. These components are strategically positioned to interact with biological targets in a manner that could modulate various physiological processes. The piperidine ring, known for its ability to enhance binding affinity and selectivity, serves as a crucial scaffold for drug design. Its incorporation into the compound suggests potential applications in the development of drugs targeting neurological disorders, where precise interaction with biological receptors is essential.
The fluorobenzoyl group is another critical feature of this compound. Fluoro-substituted aromatic rings are widely recognized for their ability to improve metabolic stability, binding affinity, and pharmacokinetic properties of pharmaceutical compounds. In N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide, the fluorobenzoyl moiety likely contributes to these advantageous properties, making the compound a promising candidate for further investigation in drug development.
Furthermore, the phenyloxane group adds another layer of complexity to the molecular structure. Phenyloxanes have been explored in medicinal chemistry for their ability to enhance solubility and bioavailability, as well as their potential to interact with specific biological targets. The presence of this group in N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide suggests that it may exhibit improved pharmacokinetic profiles compared to related compounds lacking this moiety.
Recent research in the field of medicinal chemistry has highlighted the importance of rational drug design, where the structural features of a compound are carefully tailored to optimize its biological activity. N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide exemplifies this approach, as its design integrates multiple pharmacophoric elements that are known to enhance drug-like properties. This compound represents a significant advancement in the development of novel therapeutic agents, particularly those targeting complex biological pathways.
In addition to its structural complexity, N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide has shown promise in preclinical studies. These studies have demonstrated its potential efficacy in modulating various biological processes, including neurotransmitter receptor interactions and enzyme inhibition. The compound's ability to interact with these targets suggests that it may have therapeutic applications in areas such as central nervous system disorders, where modulation of neurotransmitter activity is crucial.
The synthesis of N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves advanced techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, which are essential for constructing the complex molecular framework of the compound. The successful synthesis not only demonstrates the synthetic prowess of the research team but also opens up new possibilities for exploring related compounds with similar structural motifs.
Future research on N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenyloxane-4-carboxamide is expected to focus on several key areas. One major area will be further optimization of its pharmacological properties through structure-based drug design approaches. By fine-tuning the structural features of the compound, researchers aim to enhance its potency, selectivity, and pharmacokinetic profiles.
Another important area of research will be exploring the mechanism of action of N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-4-phenoxyxanecarboxamide at the molecular level. Understanding how this compound interacts with its biological targets will provide valuable insights into its therapeutic potential and help guide future drug development efforts.
In conclusion, N-{1-(2-fluorobenzoyl)piperidin - ilylmethyl } - 44 - phen ylo x ane - 44 - car box am ide (CAS No: 1235348 - 67 - 0) is a remarkable compound with significant potential in pharmaceutical chemistry. Its unique structural features and promising preclinical results make it a valuable asset in the search for novel therapeutic agents. As research continues to uncover new applications and mechanisms associated with this compound, it is likely to play an increasingly important role in drug development efforts worldwide.
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